6-Cyclopropoxypyridin-3-amine

Physicochemical profiling Lipophilicity optimization Permeability-solubility balance

6-Cyclopropoxypyridin-3-amine (CAS 1394915-87-7; synonym: 6-(cyclopropyloxy)-3-pyridinamine) is a heterocyclic amine building block with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol. It belongs to the 3-aminopyridine class and features a cyclopropoxy substituent at the 6-position of the pyridine ring alongside a free primary amine at the 5-position.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
Cat. No. B12969876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropoxypyridin-3-amine
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESC1CC1OC2=NC=C(C=C2)N
InChIInChI=1S/C8H10N2O/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3,9H2
InChIKeyCZVOOKADMNCDKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclopropoxypyridin-3-amine: A Cyclopropoxy-Functionalized Aminopyridine Building Block for Metabolic-Stability-Driven Medicinal Chemistry


6-Cyclopropoxypyridin-3-amine (CAS 1394915-87-7; synonym: 6-(cyclopropyloxy)-3-pyridinamine) is a heterocyclic amine building block with the molecular formula C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . It belongs to the 3-aminopyridine class and features a cyclopropoxy substituent at the 6-position of the pyridine ring alongside a free primary amine at the 5-position . This substitution pattern provides a dual synthetic handle: the 3-amino group enables diverse derivatization chemistries (amide coupling, urea formation, Buchwald–Hartwig cross-coupling, sulfonamide synthesis), while the cyclopropoxy moiety imparts conformational rigidity and altered lipophilicity compared to linear alkoxy analogs . The compound is available from commercial suppliers at purities of ≥95% and is intended exclusively for research and further manufacturing applications .

Why 6-Methoxypyridin-3-amine and 6-Ethoxypyridin-3-amine Cannot Replace 6-Cyclopropoxypyridin-3-amine in Metabolic-Stability-Sensitive Applications


The core differentiator between 6-cyclopropoxypyridin-3-amine and its linear alkoxy analogs (6-methoxy-, 6-ethoxy-, and 6-propoxypyridin-3-amine) lies in the unique combination of conformational rigidity and the altered oxidative metabolism profile conferred by the cyclopropoxy group. Linear alkyl ethers present rotatable C–O and C–C bonds that increase conformational flexibility and expose metabolically labile sites to cytochrome P450 (CYP) enzymes, leading to rapid O-dealkylation or hydroxylation [1]. In contrast, the cyclopropoxy group's strained three-membered ring geometry restricts bond rotation, pre-organizing the molecule into a more rigid, low-entropy conformation that can favorably influence target binding [2]. Critically, the higher C–H bond dissociation energy of the cyclopropyl ring renders it less susceptible to CYP-mediated oxidative metabolism compared to linear alkoxy chains, a property systematically exploited in drug discovery to improve pharmacokinetic half-life and reduce metabolic clearance [1][3]. The matched molecular pair analyses by Stepan et al. (2013) demonstrated that cycloalkyl ether ring size directly modulates in vitro metabolic stability in human liver microsomes, with cyclopropyl ethers exhibiting distinct metabolic profiles from larger or linear analogs [4]. These differences mean that substituting a simple methoxy or ethoxy analog in a lead optimization program may yield discrepant structure–activity relationships, compromised metabolic stability, and altered pharmacokinetics that cannot be retroactively corrected without re-synthesizing the entire series.

Quantitative Differentiation Evidence: 6-Cyclopropoxypyridin-3-amine vs. Linear Alkoxy and Non-Oxy Cyclopropyl Analogs


Molecular Weight and Lipophilicity Differentiation vs. 6-Methoxypyridin-3-amine Enables Tuning of Permeability and Solubility

6-Cyclopropoxypyridin-3-amine (MW 150.18) offers a significant increase in molecular weight (+26.0 Da, +21.0%) and calculated lipophilicity compared to the most common 6-alkoxy analog, 6-methoxypyridin-3-amine (CAS 6628-77-9, MW 124.14, measured LogP 0.40–1.25) [1]. The cyclopropoxy group comprises three carbon atoms versus one for methoxy, providing greater hydrophobic surface area while maintaining a compact, conformationally restricted geometry. The 6-ethoxy analog (CAS 52025-34-0, MW 138.17, LogP 1.64) provides intermediate lipophilicity but lacks the conformational rigidity of the cyclopropoxy group [2]. This molecular weight step positions 6-cyclopropoxypyridin-3-amine in a distinct property space that can be exploited to fine-tune both passive membrane permeability and aqueous solubility in the resulting derivatives [3].

Physicochemical profiling Lipophilicity optimization Permeability-solubility balance

Metabolic Stability Advantage: Cyclopropoxy Group Resists Cytochrome P450-Mediated Oxidation Compared to Linear Alkoxy Substituents

The cyclopropoxy ether linkage in 6-cyclopropoxypyridin-3-amine is predicted to confer superior resistance to CYP-mediated oxidative O-dealkylation relative to linear methoxy and ethoxy analogs. This advantage arises from the intrinsically higher C–H bond dissociation energy (BDE) of the cyclopropyl ring (~106 kcal/mol) compared to the α-C–H bonds in linear alkyl ethers (~93–96 kcal/mol), which increases the energetic barrier for the rate-limiting hydrogen atom abstraction step catalyzed by CYP enzymes [1]. The matched molecular pairs analysis by Stepan et al. (2013) quantified that cycloalkyl ether ring size directly modulates in vitro intrinsic clearance (CLᵢₙₜ) in human liver microsomes (HLM), demonstrating that cyclopropyl ethers can exhibit improved metabolic stability compared to larger cycloalkyl and linear ethers after correcting for lipophilicity differences using the LipMetE parameter [2]. While direct microsomal stability data for 6-cyclopropoxypyridin-3-amine itself have not been published, the class-level evidence from structurally related cycloalkyl ether systems supports the expectation of reduced oxidative metabolism [1][3].

Metabolic stability Cytochrome P450 Oxidative metabolism Lead optimization

Conformational Restriction: Cyclopropoxy Imposes Rotational Constraint Absent in 6-Ethoxy and 6-Propoxy Analogs

The cyclopropoxy group at the 6-position of 6-cyclopropoxypyridin-3-amine imposes a significant conformational constraint not present in linear alkoxy analogs. In 6-ethoxypyridin-3-amine, the O–CH₂–CH₃ bond is freely rotatable, generating multiple low-energy conformers in solution. In contrast, the three-membered cyclopropoxy ring restricts the orientation of the oxygen-linked alkyl substituent to a single defined geometry, reducing the entropic penalty upon target binding [1]. The review of cyclopropyl-containing drugs highlights that this conformational restriction is widely exploited to pre-organize ligands into their bioactive conformation, leading to enhanced receptor affinity and improved selectivity [1][2]. In the context of the Servier α4β2 nicotinic receptor ligand program, cyclopropane-containing pyridinyloxyalkylene compounds (which share the pyridine–oxygen–cyclopropyl connectivity motif with the target compound) demonstrated high selectivity for the α4β2 receptor subtype with no measurable affinity for muscarinic receptors at concentrations up to 10 μM [3][4]. This suggests that the cyclopropoxy-pyridine substructure may contribute favorably to receptor discrimination.

Conformational restriction Entropic benefit Bioactive conformation Structure-based design

Patent-Validated Privileged Scaffold: Cyclopropoxy-Pyridine Motif in α4β2 Nicotinic Receptor Ligand Development

The cyclopropoxy-pyridine substructure present in 6-cyclopropoxypyridin-3-amine maps onto a privileged pharmacophoric element validated by Les Laboratoires Servier in their clinical-stage α4β2 nicotinic acetylcholine receptor (nAChR) ligand program. The Servier patent families (US20100317698, WO20100317698) explicitly claim polysubstituted pyridinyloxyalkylene-cyclopropanamine compounds wherein the X substituent at the pyridine 3-position includes oxygen-linked cyclopropyl groups (alkoxy) as key structural elements [1]. Compounds from this chemical series demonstrated high affinity and selectivity for the α4β2 receptor subtype, with no appreciable affinity for ganglionic or muscular nicotinic receptors at concentrations up to 10 μM, enabling the advancement of radioligand candidates such as [¹¹C]S38419 for PET imaging of nAChR density in the brain [2][3]. The lead compound S38419 (N-methyl-N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine) achieved approximately 6% injected dose per 100 mL brain uptake in baboon PET studies at 4 minutes post-injection, demonstrating favorable brain penetration [3]. While these specific lead compounds are more elaborated derivatives rather than 6-cyclopropoxypyridin-3-amine itself, they establish the cyclopropoxy-pyridine connectivity as a validated design element for CNS-penetrant, receptor-selective ligands [1][3].

Nicotinic acetylcholine receptor α4β2 selectivity CNS drug discovery Privileged scaffold

Differentiation from 6-Cyclopropylpyridin-3-amine: The Oxygen Linker Provides a Distinct Electronic and Metabolic Profile

6-Cyclopropoxypyridin-3-amine (CAS 1394915-87-7) is structurally and functionally distinct from 6-cyclopropylpyridin-3-amine (CAS 1159821-66-5, a commonly confused compound in procurement databases) . The cyclopropoxy variant contains an oxygen atom interposed between the cyclopropyl ring and the pyridine core, whereas the cyclopropyl variant has the cyclopropyl ring directly C–C bonded to the pyridine. This oxygen linker alters the electronic character of the pyridine ring (the alkoxy oxygen is electron-donating through resonance, modifying the pKa of the pyridine nitrogen and the reactivity of the 3-amino group), and introduces an additional metabolic soft spot (potential for O-dealkylation) that is absent in the directly C-linked cyclopropyl analog . Conversely, the oxygen-linked variant avoids the metabolic liabilities associated with cyclopropylamine motifs (CYP-mediated bioactivation to reactive ring-opened intermediates capable of forming GSH conjugates, as documented for trovafloxacin and certain HCV NS5B inhibitors) that are a concern when a cyclopropyl group is directly attached to a nitrogen atom [1]. For procurement purposes, the cyclopropoxy variant (MW 150.18) and the cyclopropyl variant (MW 134.18) must be carefully distinguished, as they present different synthetic handles and divergent downstream derivatization pathways .

Electronic effects Oxygen linker Metabolic soft spot Synthetic divergence

Optimal Application Scenarios for 6-Cyclopropoxypyridin-3-amine Based on Quantitative Differentiation Evidence


Lead Optimization of CNS-Penetrant Kinase or GPCR Inhibitors Requiring Enhanced Metabolic Stability

In programs where a 6-alkoxypyridin-3-amine scaffold has been identified as a core pharmacophore but suffers from rapid oxidative O-dealkylation (e.g., methoxy → hydroxy metabolite formation), substituting 6-cyclopropoxypyridin-3-amine for 6-methoxypyridin-3-amine as the synthetic starting material can extend metabolic half-life by exploiting the higher C–H bond dissociation energy of the cyclopropyl ring [1][2]. The conformational rigidity of the cyclopropoxy group may additionally reduce the entropic penalty of target binding, potentially improving affinity while the increased lipophilicity (ΔMW +26 Da vs. methoxy) can be leveraged to optimize CNS penetration as validated by the Servier α4β2 ligand program, where cyclopropane-containing pyridinyl ethers achieved ~6% ID/100 mL brain uptake in non-human primates [3][4].

Synthesis of Diversified Compound Libraries via Derivatization of the 3-Amino Handle

The primary amine at the 3-position of 6-cyclopropoxypyridin-3-amine provides a versatile reactive handle for parallel synthesis of amide, urea, sulfonamide, and N-aryl libraries via Buchwald–Hartwig coupling, all while the metabolically robust cyclopropoxy group remains intact at the 6-position [1]. This enables systematic exploration of the R-group vector at the amine while holding the cyclopropoxy-pyridine core constant, allowing medicinal chemists to isolate the contribution of the 6-substituent to overall compound properties. Compared to using 6-ethoxypyridin-3-amine, the cyclopropoxy analog provides enhanced metabolic stability and conformational restriction, simplifying interpretation of downstream SAR [2][3].

Nicotinic Acetylcholine Receptor (α4β2 Subtype) PET Tracer or Therapeutic Candidate Development

The structural precedent established by Servier's clinical-stage α4β2 nAChR ligand program, which incorporates pyridinyloxyalkylene-cyclopropanamine motifs, positions 6-cyclopropoxypyridin-3-amine as a strategic building block for synthesizing next-generation α4β2-selective ligands [1][2]. The patent-validated selectivity profile (no muscarinic or ganglionic nAChR affinity at ≤10 μM) and demonstrated brain penetration of cyclopropane-containing pyridine derivatives de-risk investment in this chemical series for CNS indications including Alzheimer's disease, Parkinson's disease, and cognitive deficits associated with cerebral aging [1][3]. The compound can serve as a key intermediate for introducing the cyclopropoxy-pyridine fragment into more complex molecular architectures via the free 3-amino group.

Metabolic-Stability-Driven Matched Molecular Pair Analysis Comparing Cyclopropoxy vs. Linear Alkoxy Substituents

For drug discovery teams employing matched molecular pair (MMP) analysis to quantify the impact of 6-alkoxy substituents on metabolic stability, 6-cyclopropoxypyridin-3-amine serves as the cyclopropoxy partner in a systematic MMP study alongside 6-methoxy-, 6-ethoxy-, and 6-propoxypyridin-3-amine [1][2]. The Stepan et al. (2013) LipMetE framework provides a validated methodology for deconvoluting the contributions of lipophilicity and intrinsic metabolic stability across cycloalkyl ether ring sizes, and extending this analysis to the pyridin-3-amine scaffold can generate quantitative design rules for future projects [3]. Such studies are particularly valuable in CNS and oncology programs where balancing metabolic stability with permeability and solubility is critical for achieving adequate target engagement [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Cyclopropoxypyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.